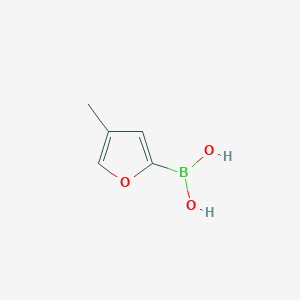

(4-Methylfuran-2-yl)boronic acid

Description

BenchChem offers high-quality (4-Methylfuran-2-yl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Methylfuran-2-yl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-methylfuran-2-yl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BO3/c1-4-2-5(6(7)8)9-3-4/h2-3,7-8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVCQZLAIBXKVFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CO1)C)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(4-Methylfuran-2-yl)boronic Acid: A Technical Guide for Advanced Synthesis

Abstract

(4-Methylfuran-2-yl)boronic acid has emerged as a pivotal building block in contemporary organic synthesis and medicinal chemistry. As a member of the heteroaryl boronic acid family, it serves as a versatile coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. The furan scaffold is a privileged structure in numerous biologically active compounds, acting as a bioisostere for phenyl rings and contributing unique electronic and steric properties that can enhance drug-receptor interactions and improve pharmacokinetic profiles.[1][2] This guide provides an in-depth examination of the synthesis, properties, and applications of (4-Methylfuran-2-yl)boronic acid, with a focus on practical methodologies and the underlying chemical principles for researchers, chemists, and drug development professionals.

Introduction and Molecular Overview

(4-Methylfuran-2-yl)boronic acid is an organoboron compound featuring a boronic acid moiety [-B(OH)₂] attached to the C2 position of a 4-methylfuran ring. This specific arrangement makes it an invaluable reagent for introducing the 4-methylfuran group into complex molecular architectures. The electron-rich nature of the furan ring, combined with the unique reactivity of the boronic acid, facilitates efficient carbon-carbon bond formation, a cornerstone of modern synthetic chemistry.[3][4]

The primary utility of this compound lies in its role as a nucleophilic partner in the Suzuki-Miyaura coupling, enabling the synthesis of biaryl and heteroaryl structures that are prevalent in pharmaceuticals and advanced materials.[5][6] The methyl group at the C4 position provides a subtle yet significant modification to the electronic and lipophilic character of the furan ring compared to its unsubstituted counterpart, offering medicinal chemists a tool for fine-tuning molecular properties.

Figure 1: Structure of (4-Methylfuran-2-yl)boronic acid.

Physicochemical and Stability Profile

Understanding the properties of (4-Methylfuran-2-yl)boronic acid is critical for its effective storage, handling, and application in synthesis. Like many heteroaryl boronic acids, especially those containing furan, it is susceptible to degradation.

| Property | Value | Source(s) |

| CAS Number | 1002128-98-4 (for 3-Methylfuran-2-yl) * | [7] |

| Molecular Formula | C₅H₇BO₃ | [7] |

| Molecular Weight | 125.92 g/mol | [7] |

| Appearance | Typically an off-white to white solid | N/A |

| Solubility | Soluble in many organic solvents (e.g., THF, Dioxane, DMF) | [8] |

| Storage | Store under inert gas (Argon/Nitrogen) at 2-8°C, protected from light and moisture. | [9][10] |

| Note: A specific CAS number for the 4-methyl isomer is not readily available in the aggregated search results; the CAS for the 3-methyl isomer is provided for reference. |

Inherent Instability: The Challenge of Protodeboronation

A significant challenge in working with furan boronic acids is their propensity for protodeboronation. This is a non-catalytic decomposition pathway where the carbon-boron bond is cleaved by a proton source (e.g., water or alcohols), replacing the boronic acid group with a hydrogen atom.[9][11] This process regenerates the starting heterocycle (3-methylfuran in this case) and is often accelerated by elevated temperatures and the aqueous basic conditions common to Suzuki couplings.

This instability underscores the importance of:

-

Proper Storage: Strict exclusion of moisture and air is paramount. Storage in a desiccator or glovebox under an inert atmosphere is highly recommended.[9][12]

-

Reaction Conditions: Utilizing milder reaction temperatures and shorter reaction times can significantly suppress protodeboronation.[11]

-

Use of Derivatives: For particularly challenging couplings, converting the boronic acid to a more stable derivative, such as a pinacol ester, MIDA boronate, or potassium trifluoroborate salt, is a proven strategy. These derivatives slowly release the active boronic acid in situ, minimizing its concentration and thus its decomposition rate.[11][13]

Synthesis Pathway

The most direct synthesis of (4-Methylfuran-2-yl)boronic acid involves a directed ortho-metalation (DoM) strategy starting from 3-methylfuran. The oxygen atom of the furan ring directs an organolithium base to deprotonate the adjacent C2 position, which is the most acidic proton. The resulting furyl lithium species is then trapped with an electrophilic boron source.

Key Synthesis Steps:

-

Lithiation: 3-Methylfuran is dissolved in an anhydrous aprotic solvent (e.g., THF, Diethyl Ether) and cooled to a low temperature (typically -78 °C). A strong organolithium base, such as n-butyllithium (n-BuLi), is added dropwise to effect deprotonation at the C2 position.

-

Borylation: The resulting lithium intermediate is quenched by adding a trialkyl borate, commonly triisopropyl borate [B(OiPr)₃]. The borate ester is formed at low temperature.

-

Hydrolysis: The reaction mixture is warmed to room temperature and subjected to an acidic aqueous workup (e.g., with dilute HCl). This hydrolyzes the borate ester to yield the final (4-Methylfuran-2-yl)boronic acid product.

Figure 2: General synthesis workflow for (4-Methylfuran-2-yl)boronic acid.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is the premier application for (4-Methylfuran-2-yl)boronic acid, providing a powerful method for forming a C(sp²)-C(sp²) bond between the furan ring and an aryl or vinyl (pseudo)halide.[4][14] The reaction is prized for its mild conditions, tolerance of a wide range of functional groups, and the generally low toxicity of its boron-containing byproducts.[5]

The Catalytic Cycle

The reaction proceeds via a palladium-based catalytic cycle, which consists of three fundamental steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (Ar-X), forming a Pd(II) complex. This is typically the rate-limiting step.

-

Transmetalation: A base activates the boronic acid, forming a more nucleophilic boronate species [R-B(OH)₃]⁻. This species then transfers its organic group (the 4-methylfuryl moiety) to the Pd(II) center, displacing the halide. This is the crucial step where the new carbon-carbon bond framework is assembled on the metal center.

-

Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated from the metal center, forming the final biaryl product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Figure 3: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: A Model Coupling Reaction

This protocol describes a general procedure for the Suzuki-Miyaura coupling of (4-Methylfuran-2-yl)boronic acid with a representative aryl bromide.

Reaction: Coupling of (4-Methylfuran-2-yl)boronic acid with 1-bromo-4-methoxybenzene.

Materials:

-

(4-Methylfuran-2-yl)boronic acid (1.2 equiv)

-

1-bromo-4-methoxybenzene (1.0 equiv)

-

Palladium Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (2-5 mol%) or a modern pre-catalyst like XPhos Pd G3 (1-2 mol%)[11]

-

Base: Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0-3.0 equiv)

-

Solvent: Anhydrous 1,4-Dioxane or Toluene, with 10-20% water by volume.

Procedure:

-

Vessel Preparation: An oven-dried Schlenk flask or reaction vial containing a magnetic stir bar is charged with the aryl bromide (1.0 equiv), (4-Methylfuran-2-yl)boronic acid (1.2 equiv), and the base (2.0 equiv).

-

Inerting: The vessel is sealed with a septum, and the atmosphere is purged by evacuating and backfilling with an inert gas (Argon or Nitrogen) three times.

-

Catalyst Addition: The palladium catalyst (0.02 equiv) is added to the flask under a positive pressure of inert gas. This step is critical as the Pd(0) species is oxygen-sensitive.

-

Solvent Addition: The degassed solvent mixture is added via syringe. The solvent should be sparged with inert gas for 15-20 minutes prior to use to remove dissolved oxygen.

-

Reaction: The mixture is stirred at a controlled temperature (starting at room temperature and gently heating to 40-80 °C if necessary) and monitored by TLC or LC-MS. Causality Note: Starting at lower temperatures is crucial for unstable boronic acids to minimize protodeboronation before the coupling reaction can proceed.[11]

-

Workup: Upon completion, the reaction is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate). The mixture is washed with water and brine, dried over anhydrous sodium sulfate (Na₂SO₄), and filtered.

-

Purification: The crude product is concentrated in vacuo, and the residue is purified by flash column chromatography on silica gel to yield the pure 2-(4-methoxyphenyl)-4-methylfuran.

Sources

- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. ijabbr.com [ijabbr.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Yoneda Labs [yonedalabs.com]

- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chemscene.com [chemscene.com]

- 8. CAS 27329-70-0: 2-Formylfuran-5-boronic acid | CymitQuimica [cymitquimica.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. unisco.com [unisco.com]

- 13. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

(4-Methylfuran-2-yl)boronic Acid: Comprehensive Profiling, Mechanistic Reactivity, and Applications in Advanced Synthesis

Strategic Utility in Drug Discovery and Materials Science

In contemporary medicinal chemistry and materials science, heteroaryl boronic acids serve as indispensable vectors for late-stage functionalization. (4-Methylfuran-2-yl)boronic acid (CAS: 215951-88-5) is a highly specialized organoboron building block. The furan ring acts as a versatile bioisostere for phenyl or pyrrole rings, offering a unique hydrogen-bond acceptor profile. The strategic placement of the methyl group at the 4-position introduces a controlled steric bulk and a lipophilic vector, which is frequently exploited to occupy specific hydrophobic sub-pockets in kinase domains without disrupting the overall planarity of the molecular scaffold.

Physicochemical Profiling and Stability

Understanding the physicochemical baseline of (4-Methylfuran-2-yl)boronic acid is critical for preventing degradation during long-term storage and complex synthetic workflows. The +I inductive effect of the 4-methyl group enriches the electron density of the furan ring. While this accelerates transmetalation during cross-coupling, it also slightly increases the molecule's susceptibility to protodeboronation (hydrolytic cleavage of the carbon-boron bond) under extreme pH conditions.

Table 1: Quantitative Physicochemical Data

| Property | Value |

| Chemical Name | (4-Methylfuran-2-yl)boronic acid |

| CAS Number | 215951-88-5[1] |

| Molecular Formula | C5H7BO3[1] |

| Molecular Weight | 125.92 g/mol [2] |

| SMILES | CC1=COC(B(O)O)=C1 |

| Physical State | Solid (typically white to off-white powder) |

| Optimal Storage | Inert atmosphere (Argon/N2), -20°C[1] |

Causality of Storage Conditions: Boronic acids are prone to dehydration, forming cyclic trimeric anhydrides (boroxines). Storing the compound at -20°C under an inert atmosphere prevents both oxidative degradation of the electron-rich furan ring and ambient moisture-driven fluctuations in the monomer-to-boroxine ratio, ensuring precise stoichiometric control during reactions[1].

Core Reactivity: The Suzuki-Miyaura Pathway

The primary application of (4-Methylfuran-2-yl)boronic acid is its participation in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions[2]. The successful integration of this building block requires a deep understanding of the catalytic cycle, particularly the transmetalation step, which is often rate-limiting for heteroaryl systems.

The addition of a base (e.g., Cs2CO3 or K3PO4) is mechanistically non-negotiable. The base coordinates with the empty p-orbital of the boron atom, converting the neutral, trigonal planar boronic acid into a negatively charged, tetrahedral boronate complex (

Catalytic cycle of Suzuki-Miyaura coupling with (4-Methylfuran-2-yl)boronic acid.

Self-Validating Experimental Protocol

To ensure high-fidelity coupling with minimal byproduct formation, the following protocol establishes a self-validating system. The choice of Pd(dppf)Cl2 is deliberate: the bidentate dppf ligand enforces a cis-geometry on the Pd(II) intermediate, which drastically accelerates the reductive elimination step, preventing the stalling of the catalytic cycle often seen with electron-rich heteroaryls.

Step-by-Step Methodology

-

Reagent Preparation & Degassing :

-

Mix 1,4-dioxane and purified water in a 3:1 (v/v) ratio.

-

Causality: Dioxane solubilizes the organic electrophile and the Pd catalyst, while water is strictly required to dissolve the inorganic base (Cs2CO3) and facilitate the formation of the active boronate species.

-

Sparge the solvent mixture with Argon for 15 minutes.

-

-

Reaction Assembly :

-

In a Schlenk flask under Argon, combine the aryl halide (1.0 equiv), (4-Methylfuran-2-yl)boronic acid (1.2 equiv), Cs2CO3 (3.0 equiv), and Pd(dppf)Cl2 (0.05 - 0.1 equiv)[3].

-

-

Thermal Activation :

-

Heat the mixture to 90°C for 12–18 hours under continuous stirring.

-

-

In-Process Control (IPC) & Validation :

-

Self-Validation Check: At t=4 hours, sample the reaction for LC-MS.

-

Diagnostic 1 : If 4,4'-dimethyl-2,2'-bifuran (homocoupling byproduct) is detected at >5% relative abundance, the system has oxygen ingress. The degassing protocol must be audited.

-

Diagnostic 2 : If the dehalogenated starting material (Ar-H) is present, protodeboronation has outpaced transmetalation. Mitigate this by lowering the temperature to 70°C or switching to a milder base like K3PO4.

-

-

Workup :

-

Cool to room temperature, dilute with Ethyl Acetate, and wash with brine. Dry the organic layer over anhydrous Na2SO4, concentrate, and purify via silica gel chromatography.

-

Standardized experimental workflow for heteroaryl boronic acid cross-coupling.

Applications in Medicinal Chemistry

(4-Methylfuran-2-yl)boronic acid has been successfully deployed in the synthesis of several highly advanced therapeutic candidates, validating its utility in navigating complex structure-activity relationships (SAR).

-

Highly Selective PI3Kα Inhibitors : In the structure-guided design of next-generation anti-breast cancer therapeutics, researchers utilized (4-Methylfuran-2-yl)boronic acid to synthesize "Compound A32"[3]. The Suzuki coupling of this boronic acid with a complex benzo[e]imidazo[1,2-c][1,3]oxazine intermediate (M8) was a pivotal late-stage step. The introduction of the 4-methylfuran-2-yl moiety was directly responsible for the compound's exceptional isoform selectivity—achieving 99% inhibition of PI3Kα while sparing the β, δ, and γ isoforms, thereby overcoming the metabolic dysregulation (e.g., glucose intolerance) typically associated with pan-PI3K inhibitors[3].

-

Yersinia pestis YopH Inhibitors : In the development of therapeutics targeting the bubonic plague pathogen Yersinia pestis, this boronic acid was utilized to construct 3-(4-methylfuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde[4]. This intermediate was crucial for creating an isothiazolidinone (IZD) derivative that acts as a phosphoryl mimetic, binding effectively within the catalytic cleft of the YopH protein tyrosine phosphatase[4].

References

-

BLD Pharm. "(4-Methylfuran-2-yl)boronic acid (CAS: 215951-88-5) Properties and Safety Information." BLD Pharm. 1

-

Benchchem. "4,4,5,5-Tetramethyl-2-(4-methylfuran-2-yl)-1,3,2-dioxaborolane." Benchchem. 2

-

Journal of Medicinal Chemistry (ACS Publications). "Structure-Guided Design of a Highly Selective PI3Kα Inhibitor Overcoming Metabolic Dysregulation with Potent Anti-breast Cancer Efficacy." 3

-

National Institutes of Health (NIH PMC). "Isothiazolidinone (IZD) as a phosphoryl mimetic in inhibitors of the Yersinia pestis protein tyrosine phosphatase YopH." 4

Sources

- 1. 27339-38-4|(3-Formylfuran-2-yl)boronic acid|BLD Pharm [bldpharm.com]

- 2. 4,4,5,5-Tetramethyl-2-(4-methylfuran-2-yl)-1,3,2-dioxaborolane | 1242517-59-4 | Benchchem [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Isothiazolidinone (IZD) as a phosphoryl mimetic in inhibitors of the Yersinia pestis protein tyrosine phosphatase YopH - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Application of (4-Methylfuran-2-yl)boronic acid (CAS 215951-88-5) in Advanced Molecular Synthesis

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

In contemporary medicinal chemistry and materials science, the construction of complex heteroaromatic architectures relies heavily on robust carbon-carbon (C-C) bond-forming methodologies. (4-Methylfuran-2-yl)boronic acid (CAS 215951-88-5) has emerged as a highly valuable organoboron building block[1]. By serving as a reliable nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling (SMC) reactions, this reagent facilitates the direct installation of the 4-methylfuran-2-yl moiety into halogenated scaffolds[2].

This whitepaper provides an in-depth analysis of the physicochemical properties, mechanistic behavior, and field-proven experimental protocols associated with (4-Methylfuran-2-yl)boronic acid, ensuring researchers can deploy this reagent with maximum efficacy and reproducibility.

Physicochemical Profiling & Structural Dynamics

Understanding the intrinsic properties of (4-Methylfuran-2-yl)boronic acid is critical for optimizing reaction conditions. Heteroaryl boronic acids, particularly furan-2-boronic acids, exhibit unique electronic characteristics that influence their stability and reactivity[3]. The electron-rich nature of the furan ring accelerates transmetalation but also increases susceptibility to protodeboronation (the cleavage of the C-B bond by a proton source) under harsh, aqueous basic conditions.

Quantitative Data Summary

| Property | Specification / Value |

| Chemical Name | (4-Methylfuran-2-yl)boronic acid |

| CAS Number | 215951-88-5 |

| Molecular Formula | C5H7BO3 |

| Molecular Weight | 125.92 g/mol [1] |

| Appearance | White to off-white solid[2] |

| Solubility | Soluble in Methanol, Ethanol, THF, DMF; Limited in H2O[2] |

| Storage Conditions | Inert atmosphere (Argon/N2), 2-8°C (Freezer preferred) |

| Primary Degradation | Protodeboronation, Anhydride (boroxine) formation |

Expert Insight: To circumvent the instability inherent to free furan-2-boronic acids, researchers often convert them in situ to their corresponding pinacol esters, or utilize mild, anhydrous basic conditions (e.g., CsF or K3PO4 in dioxane) to suppress the protodeboronation pathway[3][4].

Mechanistic Paradigms: The Suzuki-Miyaura Workflow

The integration of (4-Methylfuran-2-yl)boronic acid into a target scaffold follows the classical Suzuki-Miyaura catalytic cycle. However, the causality behind reagent selection is paramount:

-

Oxidative Addition: The Pd(0) catalyst inserts into the aryl/heteroaryl halide bond. Electron-rich ligands (e.g., XPhos or dppf) are often required to accelerate this step if the electrophile is unreactive.

-

Base Activation: The base (e.g., K2CO3) coordinates with the boronic acid, converting the trigonal planar boron into a tetrahedral boronate complex. This increases the nucleophilicity of the organic group, priming it for transfer.

-

Transmetalation: The 4-methylfuran-2-yl group transfers from the boronate to the Pd(II) center. This is the rate-determining step for heteroaryl boronic acids.

-

Reductive Elimination: The C-C bond is formed, releasing the product and regenerating the Pd(0) active species.

Caption: The Suzuki-Miyaura catalytic cycle utilizing (4-Methylfuran-2-yl)boronic acid.

Applications in Medicinal Chemistry & Drug Design

The 4-methylfuran-2-yl moiety acts as a critical bioisostere and structural vector in modern drug discovery, offering unique hydrogen-bond accepting capabilities and modulating the lipophilicity of the parent scaffold.

Oncology: PI3Kα Inhibitors

In the pursuit of overcoming metabolic dysregulation in breast cancer, researchers have utilized (4-Methylfuran-2-yl)boronic acid to synthesize highly selective PI3Kα inhibitors. For instance, the coupling of this boronic acid with a benzo[e]imidazo[1,2-c][1,3]oxazin-8-yl core yielded potent derivatives that demonstrated superior pharmacokinetic profiles and anti-tumor efficacy[5].

Immunology: Cytokine Inhibitors

The furan motif is heavily featured in the design of anti-inflammatory agents. Patents detail the use of substituted furan-2-yl derivatives in synthesizing inhibitors that modulate the expression of Tumor Necrosis Factor-alpha (TNF-α) and interleukins (IL-1, IL-6, IL-8), which are central to the inflammatory cascade[6].

Natural Product Derivatives: Bioactive Flavonoids

In agrochemical and medicinal research, the 4-methylfuran-2-yl group has been grafted onto flavonoid skeletons to mimic naturally occurring prenylated flavonoids. Compounds such as 4′-hydroxy-8-methoxy-6-(4-methylfuran-2-yl)-flavone have exhibited remarkable antifungal activity (e.g., against G. cichoracearum), outperforming standard commercial fungicides[7][8].

Caption: Medicinal chemistry workflow integrating the 4-methylfuran-2-yl moiety into lead compounds.

Experimental Methodology: Self-Validating Protocols

To ensure reproducibility and mitigate the risk of protodeboronation, the following protocol establishes a self-validating system for the Suzuki-Miyaura coupling of (4-Methylfuran-2-yl)boronic acid.

Protocol: Palladium-Catalyzed Cross-Coupling

Reagents & Materials:

-

Aryl/Heteroaryl Halide (1.0 equiv)

-

(4-Methylfuran-2-yl)boronic acid (1.5 equiv) - Excess used to compensate for potential protodeboronation.

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv) - Chosen for its bidentate ligand stability which prevents catalyst deactivation.

-

Base: Potassium Phosphate tribasic (K3PO4) (3.0 equiv) - Milder than Na2CO3, reducing hydrolytic cleavage of the boronic acid.

-

Solvent: 1,4-Dioxane / H₂O (4:1 v/v)

Step-by-Step Methodology:

-

System Preparation (Causality: Oxygen Exclusion):

-

Charge a flame-dried Schlenk flask with the aryl halide, (4-Methylfuran-2-yl)boronic acid, Pd(dppf)Cl₂·CH₂Cl₂, and K3PO4.

-

Seal the flask with a rubber septum and subject it to three cycles of vacuum evacuation and argon backfilling. Rationale: Pd(0) is highly susceptible to oxidation; rigorous deoxygenation prevents the formation of inactive Pd(II) black.

-

-

Solvent Addition & Degassing:

-

Add the 1,4-Dioxane and H₂O via syringe.

-

Sparge the solvent mixture with argon for 15 minutes prior to addition, or perform three freeze-pump-thaw cycles.

-

-

Reaction Execution:

-

Place the flask in a pre-heated oil bath at 80°C. Stir vigorously for 4–12 hours.

-

Validation Checkpoint: Monitor the reaction via TLC (Hexanes/EtOAc) or LC-MS. The disappearance of the aryl halide peak and the emergence of the product mass [M+H]+ confirms successful transmetalation and reductive elimination.

-

-

Workup & Isolation:

-

Cool the mixture to room temperature. Dilute with Ethyl Acetate (EtOAc) and filter through a short pad of Celite to remove palladium residues.

-

Wash the organic filtrate with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude residue via flash column chromatography on silica gel to isolate the pure 4-methylfuran-2-yl functionalized product.

-

References

- Google Patents.WO2011121505A1 - Cytokine inhibitors.

-

Journal of Medicinal Chemistry (ACS Publications). Structure-Guided Design of a Highly Selective PI3Kα Inhibitor Overcoming Metabolic Dysregulation with Potent Anti-breast Cancer Efficacy. Retrieved from:[Link]

-

ACS Publications. Scale-Up of a Rh-Catalyzed Asymmetric sp3–sp2 Suzuki–Miyaura-Type Reaction. Retrieved from:[Link]

-

PMC (NIH). Prenylated Flavonoids of the Moraceae Family: A Comprehensive Review of Their Biological Activities. Retrieved from:[Link]

-

ResearchGate. Prenylated flavonoids isolated from the twigs of Artocarpus champeden as potential activators for tobacco powdery mildew and their mode of actions. Retrieved from: [Link]

Sources

- 1. 4,4,5,5-Tetramethyl-2-(4-methylfuran-2-yl)-1,3,2-dioxaborolane | 1242517-59-4 | Benchchem [benchchem.com]

- 2. CAS 13331-23-2: 2-Furanboronic acid | CymitQuimica [cymitquimica.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. CAS 374790-93-9: Furan-2-boronic acid pinacol ester [cymitquimica.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. WO2011121505A1 - Cytokine inhibitors - Google Patents [patents.google.com]

- 7. Prenylated Flavonoids of the Moraceae Family: A Comprehensive Review of Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Unlocking Heteroarylboronic Acids: Reactivity, Protodeboronation, and Advanced Cross-Coupling Strategies

Introduction

Heteroarylboronic acids are indispensable building blocks in modern drug discovery and agrochemical development, serving as the primary nucleophiles in Suzuki-Miyaura cross-coupling (SMC) reactions. Despite their ubiquity, these reagents present formidable challenges. In my experience as an Application Scientist, I frequently encounter the "heteroaryl problem": a triad of poor solubility, catalyst poisoning by Lewis-basic heteroatoms, and rapid competitive protodeboronation[1].

This technical guide dissects the mechanistic causality behind these reactivity bottlenecks and provides self-validating protocols to engineer robust cross-coupling systems. By understanding the fundamental speciation of these boronates, researchers can rationally design workflows that outcompete degradation pathways.

The Mechanistic Basis of Protodeboronation

Protodeboronation—the cleavage of the carbon-boron bond to yield a carbon-hydrogen bond—is the primary degradation pathway for heteroarylboronic acids. The susceptibility of these compounds to protodeboronation is highly nuanced and strictly pH-dependent.

Causality of Degradation: Traditionally, it was assumed that esterification (e.g., forming pinacol esters) inherently stabilized the boronic acid. However,2 reveal that hydrolysis of the ester to the boronic acid can dominate the protodeboronation process, augmented by self- and auto-catalysis when the pH approaches the pKa of the boronic acid[2].

For basic heterocycles like 2-pyridyl and 5-thiazolyl boronic acids, protodeboronation is exceptionally rapid (t1/2 ≈ 25-50 seconds at pH 7, 70 °C). The mechanism involves the formation of a zwitterionic water-adduct intermediate, which subsequently fragments. Under basic conditions (typical of SMC), the formation of the highly reactive trihydroxyboronate anion [ArB(OH)3]− accelerates the ipso-protonation and C-B cleavage[3].

Mechanistic pathways of heteroarylboronic acid protodeboronation under basic conditions.

Overcoming Instability: Speciation and Masking Strategies

To circumvent protodeboronation, the field has shifted from using free boronic acids to utilizing masked or slow-release surrogates. These strategies prevent the accumulation of the reactive boronate anion, thereby allowing productive transmetalation to outcompete degradation.

-

MIDA Boronates: N-Methyliminodiacetic acid (MIDA) boronates, 4, rehybridize the boron center to sp3, rendering it completely stable to cross-coupling conditions. The active boronic acid is slowly released in situ via aqueous base hydrolysis[4].

-

Trifluoroborates: Potassium organotrifluoroborates (RBF3K) are tetracoordinate species less prone to protodeboronation. They require activation but offer excellent shelf stability[5].

-

Anhydrous Conditions with Trimethyl Borate: A1 utilizes strictly anhydrous conditions with potassium trimethylsilanolate (TMSOK) and trimethyl borate. Trimethyl borate solubilizes in situ-generated boronate complexes and buffers the inhibitory effect of excess base, suppressing protodeboronation without needing a masked surrogate[1].

Data Presentation: Comparison of Organoboron Species

| Organoboron Species | Shelf Stability | Cross-Coupling Reactivity | Susceptibility to Protodeboronation | Atom Economy |

| Boronic Acid [ArB(OH)2] | Poor to Moderate | Very High | High (especially 2-heteroaryl) | High |

| Pinacol Ester [ArBpin] | Good | High | Moderate (requires pre-hydrolysis) | Moderate |

| MIDA Boronate [ArB(MIDA)] | Excellent (Air-stable) | Low (Requires slow-release) | Low (Protected sp3 Boron) | Low |

| Trifluoroborate [ArBF3K] | Excellent | Moderate to High | Low (Tetracoordinate) | Moderate |

Experimental Protocols: Self-Validating Workflows

A robust protocol must be self-validating—meaning the reaction conditions inherently prevent the failure modes (like protodeboronation) they are designed to bypass.

Protocol A: In Situ Slow-Release Suzuki-Miyaura Coupling using MIDA Boronates

Causality: By using a weak aqueous base in a biphasic system, the MIDA boronate slowly hydrolyzes to the free boronic acid. The rate of transmetalation to the Pd(II) intermediate is faster than the rate of hydrolysis, ensuring the steady-state concentration of the free boronic acid remains near zero, thus preventing protodeboronation[4].

-

Preparation: In a rigorously dried Schlenk flask, combine the heteroaryl MIDA boronate (1.0 equiv), aryl halide (1.0 equiv), and Pd(dppf)Cl2 (0.05 equiv).

-

Solvent System: Add a degassed mixture of 1,4-dioxane and 1.0 M aqueous K3PO4 (volume ratio 5:1). The biphasic nature aids in the controlled hydrolysis of the MIDA ligand.

-

Reaction: Heat the mixture to 60–80 °C under a nitrogen atmosphere. Monitor via LC-MS. The slow release of the boronic acid ensures that transmetalation outpaces protodeboronation.

-

Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry over anhydrous Na2SO4, filter, and concentrate for chromatographic purification.

Protocol B: Anhydrous Cross-Coupling of Labile Heteroarylboronic Esters

Causality: Water drives the protodeboronation of boronic esters. By completely excluding water and using TMSOK as a soluble, anhydrous base alongside trimethyl borate (B(OMe)3) as an additive, the boronate complex is formed and transmetalated without entering the hydrolytic degradation pathway[1].

-

Preparation: In a nitrogen-filled glovebox, charge a vial with Pd-CataCXium A-G3 precatalyst (3 mol%), heteroaryl halide (1.0 equiv), neopentyl heteroarylboronic ester (1.1 equiv), and TMSOK (1.2 equiv).

-

Additive Addition: Add anhydrous THF followed by trimethyl borate (3.0 equiv). The B(OMe)3 acts as a solubilizing agent and prevents catalyst poisoning by Lewis-basic heteroatoms.

-

Reaction: Seal the vial, remove it from the glovebox, and stir at 65 °C for 3 hours.

-

Workup: Quench with a minimal amount of water, extract with EtOAc, and purify via flash chromatography.

Workflow of anhydrous Suzuki-Miyaura coupling preventing hydrolytic protodeboronation.

Conclusion

The reactivity of heteroarylboronic acids is a delicate balance between productive transmetalation and destructive protodeboronation. By understanding the kinetic pathways of degradation—specifically the role of zwitterionic intermediates and base-catalyzed hydrolysis—scientists can rationally select the appropriate masking strategy (MIDA boronates) or reaction environment (anhydrous TMSOK/B(OMe)3 systems). These self-validating protocols ensure high-fidelity coupling, unlocking complex heteroaromatic architectures for advanced drug development.

References

- Heteroaryl–Heteroaryl, Suzuki–Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate Source: Journal of the American Chemical Society - ACS Publications URL

- Protodeboronation of (Hetero)

- A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates Source: ResearchGate URL

- Protodeboronation of heteroaromatic, vinyl and cyclopropyl boronic acids - pH-rate profiles, auto-catalysis and disproportionation Source: The University of Edinburgh URL

- Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates Source: PMC - National Institutes of Health URL

Sources

The Boronic Acid Paradigm: Mechanistic Foundations and Translational Applications in Modern Synthesis

Executive Summary

Boronic acids (

Mechanistic Foundations of Key Cross-Coupling Reactions

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is the premier method for C-C bond formation, coupling an organoborane with an organic halide or triflate (1[1]). The general catalytic cycle is governed by three fundamental steps: oxidative addition, transmetalation, and reductive elimination[1].

Unlike organomagnesium or organozinc reagents, the neutral,

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction highlighting key intermediates.

Copper-Catalyzed Chan-Lam Coupling

While Suzuki coupling dominates C-C bond formation, the Chan-Lam coupling is a powerful methodology for constructing C-N, C-O, and C-S bonds via the oxidative coupling of boronic acids with N-H or O-H containing nucleophiles (3[3]). This reaction offers a distinct operational advantage over palladium-catalyzed Buchwald-Hartwig aminations: it utilizes a copper catalyst and can be conducted at room temperature under atmospheric oxygen (4[4],[3]).

The mechanism proceeds via a copper-catalyzed oxidative cycle[4]. The nucleophile coordinates to the Cu(II) center, followed by transmetalation with the boronic acid[4]. Crucially, atmospheric oxygen acts as the terminal oxidant, driving the formation of a transient, highly reactive Cu(III) intermediate[4]. Reductive elimination from this Cu(III) species is kinetically favored, yielding the coupled product and a Cu(I) species, which is subsequently re-oxidized to Cu(II)[3][4].

Caption: Stepwise mechanism of the copper-catalyzed Chan-Lam oxidative coupling reaction.

Translational Impact: Boron in Drug Development

Historically viewed with skepticism due to perceived toxicity, boron-containing compounds (BCCs) have emerged as highly privileged pharmacophores (5[5]). The Lewis acidity of the boron atom enables the formation of reversible covalent bonds with nucleophilic residues (e.g., the hydroxyl group of catalytic threonines or serines) within the active sites of target proteins[5].

This bimodal interaction profile—combining primary covalent binding with secondary hydrogen bonding—has led to the FDA approval of several first-in-class therapeutics (6[6]). Bortezomib, a dipeptide boronic acid, was the first BCC approved by the FDA in 2003 for the treatment of multiple myeloma[6]. This success paved the way for subsequent approvals, including benzoxaboroles (tavaborole, crisaborole) and cyclic boronic acids (vaborbactam)[5][6].

Experimental Workflows & Causal Methodologies

To ensure reproducibility and scientific rigor, the following protocols are designed as self-validating systems. Every reagent and condition is selected based on explicit mechanistic causality.

Protocol 1: Standard Suzuki-Miyaura Cross-Coupling

Objective: Synthesis of a biaryl compound from an aryl bromide and an arylboronic acid.

-

Reagent Assembly: Combine aryl bromide (1.0 eq), arylboronic acid (1.2 eq), and

(0.05 eq) in a Schlenk flask. Causality: A slight stoichiometric excess of the boronic acid compensates for competitive base-catalyzed protodeboronation[1]. -

Solvent and Base Addition: Add a degassed mixture of toluene/ethanol (4:1) and aqueous

(2.0 M, 2.0 eq). Causality: The biphasic toluene/ethanol/water system ensures the solubility of both the lipophilic organic substrates and the inorganic base[2]. Degassing is critical to prevent the oxidative homocoupling of the boronic acid. The -

Reaction Execution: Heat the mixture to 80°C under an inert

atmosphere for 12 hours. Causality: Elevated thermal energy is required to overcome the activation energy barrier of the transmetalation and reductive elimination steps. -

Workup: Extract with ethyl acetate, wash with brine, dry over

, and purify via silica gel chromatography. Causality: Aqueous washing partitions the unreacted, highly polar boronic acid into the aqueous layer, simplifying the purification of the highly lipophilic biaryl product.

Protocol 2: Chan-Lam N-Arylation of Anilines

Objective: Formation of a diarylamine via C-N bond coupling[3].

-

Reagent Assembly: Combine aniline (1.0 eq), arylboronic acid (1.5 eq), and

(0.1 eq) in anhydrous dichloromethane (DCM)[4]. Causality: -

Base and Additive Integration: Add pyridine (2.0 eq) and activated 4Å molecular sieves[4]. Causality: Pyridine serves a dual purpose: it acts as an activating ligand for the copper catalyst and as a mild base to neutralize the acetic acid byproduct. Molecular sieves sequester trace moisture, heavily suppressing the protodeboronation side reaction[4].

-

Aerobic Oxidation: Stir the reaction vigorously at room temperature, open to the ambient atmosphere, for 24 hours[4]. Causality: Unlike the anaerobic Suzuki coupling, the Chan-Lam reaction explicitly requires an oxidant. Atmospheric

drives the catalytic cycle by oxidizing the Cu(I) resting state back to the active Cu(II) species[3][4].

Quantitative Data & Comparative Analysis

Table 1: Comparative Analysis of Organometallic Reagents in Cross-Coupling

| Reagent Class | General Formula | Air/Moisture Stability | Toxicity Profile | Functional Group Tolerance | Primary Cross-Coupling |

| Boronic Acids | High | Low | Excellent | Suzuki-Miyaura, Chan-Lam | |

| Organostannanes | High | Very High | Excellent | Stille | |

| Organozinc | Low | Moderate | Good | Negishi | |

| Organomagnesium | Very Low | Moderate | Poor | Kumada |

Table 2: FDA-Approved Boron-Containing Therapeutics

| Drug Name | Approval Year | Pharmacophore | Primary Target / Mechanism | Clinical Indication |

| Bortezomib | 2003 | Dipeptide boronic acid | Proteasome Inhibitor | Multiple Myeloma |

| Tavaborole | 2014 | Benzoxaborole | Leucyl-tRNA synthetase inhibitor | Onychomycosis |

| Ixazomib | 2015 | Peptide boronic acid | Proteasome Inhibitor | Multiple Myeloma |

| Crisaborole | 2016 | Benzoxaborole | PDE4 Inhibitor | Atopic Dermatitis |

| Vaborbactam | 2017 | Cyclic boronic acid | Bacterial Infections |

References

- Suzuki-Miyaura Coupling - Chemistry LibreTexts

- Application Notes and Protocols for Chan-Lam Coupling Reactions - Benchchem

- Chan-Lam Coupling - Organic Chemistry Portal

- The Rise of Boron-Containing Compounds: Advancements in Synthesis, Medicinal Chemistry, and Emerging Pharmacology - PubMed

- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC

- Suzuki Coupling - Organic Chemistry Portal

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. Chan-Lam Coupling [organic-chemistry.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. The Rise of Boron-Containing Compounds: Advancements in Synthesis, Medicinal Chemistry, and Emerging Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Lewis Acidity of Arylboronic Acids: Principles, Quantification, and Applications

An In-depth Technical Guide

Abstract

Arylboronic acids, organic compounds featuring a boron atom bonded to an aryl group and two hydroxyl groups (Ar-B(OH)₂), are foundational pillars in modern chemistry.[1] While renowned for their role in palladium-catalyzed cross-coupling reactions, their utility is deeply rooted in their intrinsic Lewis acidic character.[1][2] This guide provides a comprehensive exploration of the Lewis acidity of arylboronic acids, from fundamental principles to advanced applications. We will dissect the structural basis of this acidity, the factors that modulate its strength, the experimental and computational methods for its quantification, and its critical role in catalysis, molecular recognition, and drug development. This document is intended for researchers, scientists, and drug development professionals seeking a deeper, field-proven understanding of how to harness the unique chemical properties of these versatile molecules.

Fundamental Principles of Boronic Acid Lewis Acidity

1.1 The Nature of Lewis Acidity in Arylboronic Acids

The defining characteristic of a boronic acid's reactivity is the electron-deficient nature of its boron atom. Boron, with three valence electrons, forms three single covalent bonds in a trigonal planar geometry. This sp² hybridization leaves a vacant p-orbital perpendicular to the molecular plane.[3][4][5] This empty orbital is an electrophilic center, capable of accepting a pair of electrons from a Lewis base, which is the definition of a Lewis acid.[1][6] This fundamental electronic feature governs the vast majority of their chemical behavior, from catalysis to sensing.[5][7]

1.2 The Boronic Acid-Boronate Equilibrium

In aqueous solution, the Lewis acidity of an arylboronic acid is most clearly demonstrated by its equilibrium with a hydroxide ion (a Lewis base) to form a tetrahedral boronate species.[8][9][10] This is not a Brønsted-Lowry deprotonation of a hydroxyl group, but rather the addition of OH⁻ to the boron center. The pKa of a boronic acid, typically around 9 for the parent phenylboronic acid, reflects the position of this equilibrium.[2] The formation of the anionic, sp³-hybridized boronate complex is a central concept, as the relative stability of the trigonal acid and the tetrahedral boronate dictates the compound's effective acidity and its interaction with other molecules.[11]

Caption: The fundamental equilibrium of a Lewis acidic arylboronic acid with a hydroxide ion.

Modulating Lewis Acidity: A Chemist's Toolkit

The Lewis acidity of an arylboronic acid is not a fixed property. It can be precisely tuned through synthetic modifications, allowing for the rational design of catalysts, sensors, and inhibitors.

2.1 Electronic Substituent Effects

The electron density at the boron center is directly influenced by substituents on the aromatic ring. This modulation follows predictable chemical principles, often correlated using the Hammett equation.[12][13]

-

Electron-Withdrawing Groups (EWGs) , such as -NO₂, -CF₃, or halides, inductively pull electron density away from the boron atom. This increases its electrophilicity, making it a stronger Lewis acid and lowering its pKa.[14]

-

Electron-Donating Groups (EDGs) , such as -OCH₃ or -CH₃, push electron density towards the boron atom, decreasing its electrophilicity and rendering it a weaker Lewis acid with a higher pKa.[14]

2.2 Steric and Ortho Effects

Substituents at the ortho position to the boronic acid group can exert profound steric and electronic effects.

-

Steric Hindrance: Bulky ortho groups can impede the approach of a Lewis base and destabilize the formation of the tetrahedral boronate complex, thereby decreasing Lewis acidity.[12][14]

-

Intramolecular Hydrogen Bonding: Certain ortho substituents (e.g., -F, -CHO, -OR) can form an intramolecular hydrogen bond with one of the boronic acid's hydroxyl groups. This interaction can stabilize the tetrahedral boronate form, leading to a significant increase in acidity compared to the corresponding para isomer.[12]

2.3 Solvent and pH Influence

The surrounding environment plays a critical role. The choice of solvent can influence the stability of the charged boronate species. Furthermore, the pH of the medium directly controls the position of the acid-boronate equilibrium, which is a key consideration in designing sensors for physiological conditions (pH ≈ 7.4).[15][16]

Experimental Quantification of Lewis Acidity

To rationally design and apply arylboronic acids, it is essential to quantify their Lewis acidity. Several robust methods are routinely employed in research and development.

3.1 Data Presentation: Acidity Constants of Substituted Phenylboronic Acids

The table below summarizes the experimentally determined pKa values for a series of monosubstituted phenylboronic acids, illustrating the impact of electronic effects.

| Substituent (Position) | Hammett Constant (σ) | pKa Value |

| 4-OCH₃ | -0.27 | 9.20 |

| 4-CH₃ | -0.17 | 9.15 |

| H | 0.00 | 8.83 |

| 4-Cl | +0.23 | 8.25 |

| 3-NO₂ | +0.71 | 7.42 |

| 4-NO₂ | +0.78 | 7.10 |

| 4-CF₃ | +0.54 | 7.72 |

| Note: pKa values are compiled from various sources and can vary slightly based on experimental conditions. This table serves as an illustrative guide.[12] |

3.2 Experimental Protocol: pKa Determination by Spectrophotometric Titration

This method leverages the change in the UV-Vis absorbance spectrum of the arylboronic acid as it transitions from the neutral trigonal form to the anionic tetrahedral boronate.

Methodology:

-

Stock Solution Preparation: Prepare a concentrated stock solution of the arylboronic acid in a suitable solvent (e.g., DMSO or a 1:1 mixture of acetonitrile and water).

-

Buffer Preparation: Prepare a series of buffer solutions spanning a wide pH range (e.g., from pH 2 to pH 12).

-

Sample Preparation: For each pH point, add a small, constant aliquot of the boronic acid stock solution to a cuvette containing the buffer solution. Ensure the final concentration of the organic solvent is low (<1%) to minimize its effect on the pH.

-

Spectroscopic Measurement: Record the full UV-Vis spectrum (e.g., 200-400 nm) for each sample.

-

Data Analysis: Identify a wavelength where the absorbance difference between the fully protonated and fully deprotonated species is maximal. Plot the absorbance at this wavelength against the pH.

-

pKa Calculation: Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation. The pH at the inflection point of the curve corresponds to the pKa of the boronic acid.[12][17]

3.3 Experimental Protocol: Probing Acidity with ¹¹B NMR Spectroscopy

¹¹B NMR is a uniquely powerful tool as it directly observes the boron nucleus, providing information about its hybridization state.

Methodology:

-

Sample Preparation: Prepare a series of samples of the boronic acid in buffered D₂O solutions across a range of pD values (the pH equivalent in heavy water).

-

¹¹B NMR Acquisition: Acquire a ¹¹B NMR spectrum for each sample.

-

Chemical Shift Analysis:

-

The sp²-hybridized trigonal boronic acid will exhibit a broad signal at a lower field (more downfield).

-

As the pD increases past the pKa, this signal will decrease, and a new, sharper signal will appear at a higher field (more upfield), corresponding to the sp³-hybridized tetrahedral boronate.[18]

-

-

pKa Determination: The pKa can be determined by plotting the chemical shift versus pD or by integrating the signals and finding the pD at which the two species are in equal concentration.[19][20]

Applications Driven by Lewis Acidity

The tunable Lewis acidity of arylboronic acids is the engine behind their diverse applications.

4.1 Lewis Acid Catalysis in Organic Synthesis

Arylboronic acids can act as mild, efficient Lewis acid catalysts for a variety of organic transformations.[7][21]

-

Amide and Ester Formation: They can activate carboxylic acids towards nucleophilic attack by amines or alcohols, facilitating direct condensation reactions under relatively mild conditions. The proposed mechanism often involves the formation of an acyloxyboron intermediate.[3][22][23]

Caption: A generalized catalytic cycle for arylboronic acid-catalyzed amidation.

4.2 Molecular Recognition and Sensing

The ability of boronic acids to form reversible covalent bonds with 1,2- or 1,3-diols is a cornerstone of saccharide sensing.[1][24][25][26]

-

Mechanism: Upon binding a diol (like glucose), the boron center transitions from a trigonal sp² state to a tetrahedral sp³ state. This change in geometry and electronic structure significantly increases the Lewis acidity of the boron center.[11][24][25]

-

Fluorescent Sensors: This binding event can be coupled to a fluorescent reporter. In a common design utilizing photoinduced electron transfer (PET), an intramolecular Lewis base (e.g., an amine) quenches the fluorescence of a nearby fluorophore. When a saccharide binds, the increased Lewis acidity of the boron strengthens the B-N interaction, pulling the amine's lone pair away and preventing it from quenching the fluorophore, thus "turning on" the fluorescence.[24][25]

Sources

- 1. labinsights.nl [labinsights.nl]

- 2. Boronic acid - Wikipedia [en.wikipedia.org]

- 3. s1e90ca82465fc7de.jimcontent.com [s1e90ca82465fc7de.jimcontent.com]

- 4. pnas.org [pnas.org]

- 5. Lewis Acidic Boron Reagents: Recent Advancement and Applications | IntechOpen [intechopen.com]

- 6. boronmolecular.com [boronmolecular.com]

- 7. Lewis acid catalysis - Wikipedia [en.wikipedia.org]

- 8. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 9. Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. lirias.kuleuven.be [lirias.kuleuven.be]

- 11. researchgate.net [researchgate.net]

- 12. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Simple Boronic Acid-Appended Sensor Array for Saccharides by Linear Discriminant Analysis [mdpi.com]

- 16. Boronic acid fluorophores for saccharide sensing - DORAS [doras.dcu.ie]

- 17. Boronic acids for affinity chromatography: spectral methods for determinations of ionization and diol-binding constants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. par.nsf.gov [par.nsf.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Emergent Organoboron Acid Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Mechanistic insights into boron-catalysed direct amidation reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Molecular Boronic Acid-Based Saccharide Sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Selective sensing of saccharides using simple boronic acids and their aggregates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Note: Overcoming Protodeboronation in the Suzuki-Miyaura Cross-Coupling of (4-Methylfuran-2-yl)boronic Acid

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Introduction & Mechanistic Insights

The incorporation of electron-rich furan motifs is a critical strategy in modern drug discovery for tuning the physicochemical and pharmacokinetic properties of active pharmaceutical ingredients (APIs). However, utilizing (4-methylfuran-2-yl)boronic acid in traditional Suzuki-Miyaura cross-coupling reactions presents a notorious synthetic challenge: the "2-heteroaryl problem"[1].

As a Senior Application Scientist, I frequently observe that furan-2-boronic acids are highly susceptible to protodeboronation —a destructive side reaction where the carbon-boron (C-B) bond is cleaved by a proton source and replaced with a carbon-hydrogen (C-H) bond, yielding the volatile dead-end product 3-methylfuran[2]. Mechanistic studies indicate that under standard basic aqueous coupling conditions, the basicity of the reaction mixture promotes the formation of a zwitterionic boronate complex that rapidly undergoes unimolecular fragmentation[3].

To successfully couple (4-methylfuran-2-yl)boronic acid, the catalytic cycle's transmetalation step must be kinetically accelerated to outcompete the rate of protodeboronation.

Mechanistic pathways in the Suzuki coupling of (4-Methylfuran-2-yl)boronic acid.

Strategic Optimization & Causality

To design a self-validating and robust protocol, every experimental variable must be chosen with mechanistic intent:

-

Catalyst Selection (The Kinetic Driver): Traditional catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ require elevated temperatures (>80 °C) to generate the active Pd(0) species, which inadvertently accelerates boronic acid decomposition[2]. Instead, we utilize XPhos Pd G3 (a Buchwald precatalyst). It rapidly forms a highly active, monoligated Pd(0) species at room temperature, allowing the transmetalation step to proceed swiftly at 40 °C[1].

-

Base & Solvent Synergy (The Degradation Mitigator): The rate of protodeboronation is highly pH-dependent[2]. Strong bases (e.g., NaOH, Na₂CO₃) in highly aqueous environments lead to total substrate loss. We utilize a mild base, K₃PO₄ , in a biphasic 1,4-Dioxane/H₂O (10:1) system. This provides just enough hydroxide/phosphate character to activate the boronic acid for transmetalation without over-saturating the system with proton sources. (Note: For hyper-sensitive substrates, fully anhydrous conditions using TMSOK and trimethyl borate can be employed[4], but the biphasic K₃PO₄ system offers superior scalability).

-

Stoichiometry: A slight excess of the boronic acid (1.5 equiv) is utilized. This acts as a sacrificial buffer against the unavoidable, albeit minimized, baseline protodeboronation.

Quantitative Condition Screening

The following table summarizes the causal relationship between reaction conditions and the fate of the furan-2-yl boronic acid, demonstrating why modern precatalysts are mandatory.

| Catalyst System | Base / Solvent | Temp (°C) | Time (h) | Heterobiaryl Yield (%) | Protodeboronation (%) |

| Pd(PPh₃)₄ (5 mol%) | Na₂CO₃ / Toluene-H₂O | 90 | 12 | < 15 | > 80 |

| Pd(dppf)Cl₂ (5 mol%) | K₂CO₃ / Dioxane-H₂O | 80 | 6 | 35 | 55 |

| XPhos Pd G3 (3 mol%) | K₃PO₄ / Dioxane-H₂O | 40 | 2 | 88 | < 5 |

| Pd-CataCXium A (3 mol%) | TMSOK / THF (Anhydrous) | 25 | 4 | 92 | < 2 |

Self-Validating Experimental Protocol

This protocol is designed for the coupling of an aryl bromide with (4-methylfuran-2-yl)boronic acid on a 1.0 mmol scale.

Materials Required

-

Aryl Halide: 1.0 mmol

-

(4-Methylfuran-2-yl)boronic acid: 1.5 mmol (Store at -20 °C under Argon; weigh quickly to avoid atmospheric moisture degradation)[5].

-

Base: K₃PO₄ (Anhydrous, finely powdered), 3.0 mmol

-

Catalyst: XPhos Pd G3, 0.03 mmol (3 mol%)

-

Solvent: 1,4-Dioxane (Anhydrous) and Deionized H₂O (Sparged with Argon for 30 minutes prior to use).

Step-by-Step Methodology

Step 1: Reagent Assembly & Atmosphere Control

-

To an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), (4-methylfuran-2-yl)boronic acid (1.5 mmol), and K₃PO₄ (3.0 mmol).

-

Seal the vial with a PTFE-lined silicone septum.

-

Connect the vial to a Schlenk line. Evacuate the vial under high vacuum for 2 minutes, then backfill with Argon. Repeat this cycle three times. Causality: Complete removal of oxygen is critical. O₂ not only deactivates the Pd(0) catalyst but also promotes the oxidative homocoupling of the boronic acid, a competing side reaction[2].

Step 2: Solvent Addition & Degassing 4. Via syringe, add 4.5 mL of degassed 1,4-Dioxane followed by 0.45 mL of degassed H₂O (10:1 ratio). 5. Stir the suspension vigorously (800 rpm) at room temperature for 5 minutes. Self-Validation Check: The mixture should form a uniform suspension. If the K₃PO₄ clumps aggressively, the water content is too low, which will stall the transmetalation step.

Step 3: Catalyst Initiation 6. Temporarily remove the Argon needle, quickly uncap the vial, and add the XPhos Pd G3 (3 mol%) in one portion under a positive flow of Argon. Reseal immediately. Causality: Adding the fast-activating precatalyst last ensures that the active Pd(0) species is generated in the presence of fully solubilized substrates, initiating the catalytic cycle instantly to outcompete boronic acid degradation.

Step 4: Reaction Execution & Kinetic Monitoring 7. Transfer the vial to a pre-heated reaction block set to 40 °C . Stir vigorously for 2 hours. 8. Self-Validation Check (30 Minutes): Withdraw a 10 µL aliquot via syringe, dilute in 1 mL of Acetonitrile, filter through a 0.2 µm PTFE syringe filter, and analyze via LC-MS.

-

Success Indicator: The presence of the desired [M+H]⁺ mass and the absence of a dominant 3-methylfuran peak validates the kinetic efficiency of the transmetalation step.

-

Failure Indicator: If 3-methylfuran dominates, verify the integrity of your base and ensure the reaction temperature did not overshoot 40 °C.

Step 5: Quenching and Workup 9. Once LC-MS confirms complete consumption of the aryl halide, cool the reaction to room temperature. 10. Quench the reaction by adding 5 mL of saturated aqueous NH₄Cl. 11. Extract the aqueous layer with Ethyl Acetate (3 × 10 mL). Combine the organic layers, wash with brine (10 mL), and dry over anhydrous Na₂SO₄. 12. Filter and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the cross-coupled heterobiaryl product.

References

-

Kinzel, T., Zhang, Y., Buchwald, S. L. "A C–H Borylation Approach to Suzuki–Miyaura Coupling of Typically Unstable 2–Heteroaryl and Polyfluorophenyl Boronates". Organic Letters (ACS Publications).[Link]

-

Lennox, A. J. J., Lloyd-Jones, G. C. "Selection of boron reagents for Suzuki–Miyaura coupling". Chemical Society Reviews (RSC Publishing).[Link]

-

Wikipedia Contributors. "Protodeboronation". Wikipedia, The Free Encyclopedia.[Link]

-

Smith, C. R., et al. "Heteroaryl–Heteroaryl, Suzuki–Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate". Journal of the American Chemical Society (ACS Publications).[Link]

Sources

Application Note: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling with (4-Methylfuran-2-yl)boronic Acid

Executive Summary & Mechanistic Rationale

(4-Methylfuran-2-yl)boronic acid is a highly valuable building block in pharmaceutical development, utilized to install the 4-methylfuryl pharmacophore into complex drug scaffolds. However, cross-coupling this substrate presents a significant synthetic challenge. Because furan is an electron-rich heterocycle, the corresponding 2-boronic acids are notoriously unstable under standard basic Suzuki-Miyaura conditions, rapidly undergoing [1].

The Causality of Degradation: The oxygen atom in the furan ring donates electron density via resonance, which stabilizes the carbanion-like transition state during the heterolytic cleavage of the carbon-boron (C-B) bond. When exposed to a proton source (such as water in aqueous base solutions), the C-B bond is cleaved and replaced by a C-H bond, yielding the volatile byproduct 3-methylfuran[1]. To achieve high yields, the catalytic cycle's transmetalation step must be kinetically accelerated to outcompete this off-cycle degradation pathway, requiring precise selection of modern palladium precatalysts, bases, and solvents[2].

Pathway Visualization: Catalysis vs. Degradation

The logical relationship between the productive cross-coupling cycle and the competitive degradation pathway is illustrated below.

Caption: Catalytic cycle of Suzuki-Miyaura coupling vs. protodeboronation of the furan boronic acid.

Catalyst and Condition Selection Matrix

Selecting the appropriate catalytic system is the primary determinant of success. Traditional catalysts like Pd(PPh3)4 require high temperatures (80–100 °C) which exponentially increase the rate of protodeboronation. Modern Buchwald-type precatalysts allow the reaction to proceed at room temperature or 40 °C, ensuring the boronic acid is consumed productively before it can degrade[2].

Table 1: Comparative Analysis of Catalytic Systems

| Catalyst System | Base / Solvent | Temp | Mechanistic Rationale & Performance |

| Pd(PPh3)4 | K₂CO₃ / Dioxane-H₂O | 80 °C | Poor: Slow transmetalation at elevated heat leads to near-complete protodeboronation of the furan boronic acid. |

| XPhos Pd G3 | K₃PO₄ / THF-H₂O | 20–40 °C | Excellent: Rapid oxidative addition and transmetalation outcompetes degradation[2]. Ideal for standard aryl halides. |

| Pd-CataCXium A G3 | TMSOK / Dry THF | 40 °C | Optimal for Refractory Substrates: Anhydrous system prevents water-mediated C-B cleavage. B(OMe)₃ buffers the base[3]. |

Experimental Methodologies

To ensure reproducibility, the following protocols are designed as self-validating systems incorporating internal controls and specific causality-driven steps.

Protocol A: Rapid Biphasic Coupling (For Standard Aryl Halides)

This protocol utilizes the highly active XPhos Pd G3 precatalyst to drive the reaction to completion within 30–60 minutes at mild temperatures, minimizing the time the boronic acid is exposed to basic aqueous conditions[2].

Step-by-Step Procedure:

-

Preparation: To an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv, 0.5 mmol), (4-Methylfuran-2-yl)boronic acid (1.5 equiv, 0.75 mmol), and K₃PO₄ (3.0 equiv, 1.5 mmol).

-

Atmosphere Exchange: Seal the vial with a PTFE-lined septum cap. Evacuate and backfill the vial with dry Argon (repeat 3 times). Rationale: Oxygen promotes oxidative homocoupling of the boronic acid.

-

Solvent Addition: Inject degassed THF (4.0 mL) and degassed deionized water (1.0 mL) via syringe. Stir vigorously for 2 minutes to dissolve the base.

-

Catalyst Initiation: Quickly remove the septum, add XPhos Pd G3 (2 mol%, 0.01 mmol), and reseal. Purge with Argon for 1 minute.

-

Reaction: Stir vigorously (800 rpm) at 40 °C. Self-Validation Step: At 30 minutes, withdraw a 10 µL aliquot, quench in 1 mL EtOAc, and analyze via LC-MS. The reaction should show >95% conversion of the aryl halide.

-

Workup: Quench with water (5 mL), extract with EtOAc (3 x 10 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Anhydrous Coupling (For Refractory/Complex Heteroaryl Halides)

Highly polar or sterically hindered heterocyclic electrophiles often fail in aqueous conditions. This anhydrous protocol utilizes as a soluble base and trimethyl borate (B(OMe)₃) as a critical additive to solubilize the in situ-generated boronate complex and buffer the basicity, preventing catalyst deactivation[3].

Caption: Workflow for anhydrous Suzuki-Miyaura coupling using TMSOK and trimethyl borate.

Step-by-Step Procedure:

-

Glovebox Setup: Inside a nitrogen-filled glovebox, add the heteroaryl halide (1.0 equiv, 0.5 mmol), (4-Methylfuran-2-yl)boronic acid (1.2 equiv, 0.6 mmol), TMSOK (1.2 equiv, 0.6 mmol), and Pd-CataCXium A G3 (3 mol%, 0.015 mmol) to a dry vial.

-

Buffer Addition: Add anhydrous THF (2.5 mL), followed immediately by trimethyl borate, B(OMe)₃ (3.0 equiv, 1.5 mmol). Rationale: B(OMe)₃ prevents the Lewis-basic heteroatoms from poisoning the Pd catalyst and mitigates the harsh basicity of TMSOK[3].

-

Internal Standard (Self-Validation): Add 1-fluoronaphthalene (1.0 equiv, 0.5 mmol) as an internal standard.

-

Reaction: Seal the vial, remove from the glovebox, and stir at 40 °C for 3 hours.

-

Quantification: Before workup, take a 50 µL aliquot, dilute in CDCl₃, and determine the exact reaction yield via ¹⁹F NMR against the internal standard.

Impurity Profiling & Troubleshooting

Even under optimized conditions, side reactions can occur. The table below summarizes the diagnostic data and causality for common[4].

Table 2: Diagnostic Troubleshooting Guide

| Impurity Type | Diagnostic Mass (LC-MS) | Causal Mechanism | Corrective Action |

| 3-Methylfuran | [M+H]⁺ ≈ 83.05 | Protodeboronation of the boronic acid via water/base cleavage[1],[4]. | Switch to Protocol B (Anhydrous) or increase catalyst loading to 5 mol% to accelerate transmetalation. |

| Homocoupled Aryl | 2x Aryl Mass | Oxidative homocoupling of the aryl halide electrophile[4]. | Degas solvents more rigorously (sparge with Ar for 15 mins) to remove trace dissolved oxygen. |

| Phenol Derivative | Aryl Mass + 16 | Hydrolysis of the aryl halide under basic aqueous conditions[4]. | Lower the reaction temperature to 20 °C or switch to the anhydrous TMSOK base system[3]. |

References

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. "A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids." Journal of the American Chemical Society, PubMed Central (PMC). [Link]

-

"Heteroaryl–Heteroaryl, Suzuki–Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate." Journal of the American Chemical Society, ACS Publications. [Link]

Sources

Application Notes & Protocols: Chan-Lam Coupling with Furan Boronic Acids

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Chan-Lam coupling reaction, with a specific focus on the application of furan boronic acids. It is designed to equip researchers with the theoretical understanding and practical knowledge necessary to successfully implement this versatile C-O and C-N bond-forming methodology in their synthetic endeavors, particularly within the context of drug discovery and materials science.

Introduction: The Strategic Advantage of Chan-Lam Coupling

The Chan-Lam coupling reaction is a powerful copper-catalyzed method for the formation of carbon-heteroatom bonds, specifically between a boronic acid and a nucleophile containing an N-H or O-H bond.[1][2] This reaction has emerged as a highly attractive alternative to other cross-coupling methodologies, such as the Buchwald-Hartwig amination, primarily due to its operational simplicity and milder reaction conditions.[1][3] Key advantages include the use of atmospheric oxygen as a terminal oxidant and the feasibility of conducting the reaction at room temperature, which makes it compatible with a wide range of sensitive substrates.[3][4]

The incorporation of a furan moiety is of significant interest in medicinal chemistry and materials science due to its presence in numerous biologically active compounds and its utility as a versatile synthetic intermediate. Furan-containing compounds exhibit a broad spectrum of pharmacological activities, and their synthesis via efficient and robust methods is of paramount importance. The Chan-Lam coupling of furan boronic acids provides a direct and modular route to access N- and O-arylated furans, which are key structural motifs in many pharmaceutical agents.

The Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the Chan-Lam coupling involves a copper(II)-catalyzed oxidative cycle.[1] While the precise details can be complex and influenced by various factors, the core steps are as follows:

-

Ligand Exchange: The reaction initiates with the coordination of the N-H or O-H containing nucleophile to the copper(II) catalyst.[1]

-

Transmetalation: The furan boronic acid then undergoes transmetalation, transferring the furan group to the copper center.[5]

-

Reductive Elimination: The crucial C-N or C-O bond is formed through reductive elimination from a copper(III) intermediate, releasing the desired arylated product and a copper(I) species.[2][4]

-

Oxidation: The catalytic cycle is completed by the re-oxidation of the copper(I) species back to the active copper(II) state, a process typically facilitated by atmospheric oxygen.[1][6]

Caption: Simplified Catalytic Cycle of the Chan-Lam Coupling Reaction.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general procedure for the Chan-Lam coupling of a furan boronic acid with an amine. It is important to note that optimization of reaction conditions may be necessary for specific substrates.

Materials and Reagents:

-

Furan-2-boronic acid

-

Amine (or other N-H/O-H nucleophile)

-

Copper(II) acetate (Cu(OAc)₂)

-

Base (e.g., pyridine, triethylamine, or potassium carbonate)

-

Solvent (e.g., dichloromethane (DCM), methanol (MeOH), or acetonitrile (MeCN))

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the amine (1.0 mmol, 1.0 equiv), copper(II) acetate (0.1 mmol, 10 mol%), and the chosen base (2.0 equiv).

-

Solvent Addition: Add the appropriate solvent (5-10 mL). Stir the mixture at room temperature for 15-30 minutes to allow for initial complexation.

-

Addition of Furan Boronic Acid: Add furan-2-boronic acid (1.2-1.5 mmol, 1.2-1.5 equiv) to the reaction mixture.

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature and open to the air.[1] Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from a few hours to 48 hours depending on the reactivity of the substrates.[1]

-

Workup: Upon completion, dilute the reaction mixture with an organic solvent such as ethyl acetate.[1] Wash the organic layer successively with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[1]

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-furyl product.[7]

Key Reaction Parameters and Optimization

The success of a Chan-Lam coupling reaction is often dependent on the careful selection of several key parameters. The following table summarizes common conditions and provides insights for optimization.

| Parameter | Common Choices | Rationale and Optimization Insights |

| Copper Source | Cu(OAc)₂, CuCl, Cu(OTf)₂ | Copper(II) acetate is the most commonly used and generally effective catalyst.[4] The counter-ion can influence reactivity, with triflates sometimes offering enhanced performance.[8] |

| Base | Pyridine, Triethylamine, K₂CO₃, Na₂CO₃ | An organic base like pyridine can also act as a ligand, while inorganic bases are often used in ligand-free systems. The choice of base can significantly impact the reaction rate and yield. |

| Solvent | DCM, MeOH, MeCN, Toluene | The solvent choice can influence the solubility of reagents and the reaction kinetics. A mixed solvent system, such as MeCN/EtOH, has been shown to be effective for less reactive boronic esters.[9] |

| Temperature | Room Temperature to 60 °C | Most Chan-Lam couplings proceed efficiently at room temperature.[3] Gentle heating may be required for less reactive substrates.[1] |

| Atmosphere | Air | A key advantage of the Chan-Lam coupling is its tolerance to air, with atmospheric oxygen serving as the oxidant for catalyst regeneration.[3][6] |

Applications in Drug Discovery and Beyond

The Chan-Lam coupling of furan boronic acids has found significant application in the synthesis of biologically active molecules and functional materials. The resulting N- and O-arylated furans are prevalent in a variety of pharmaceutical agents, including antimicrobial and anticancer drugs.[10] The mild reaction conditions and broad functional group tolerance make this methodology particularly well-suited for late-stage functionalization in complex molecule synthesis.[11] For instance, this reaction has been successfully employed in the synthesis of N-arylated 2-nitroimidazoles, which are known for their antimicrobial properties.[8]

Troubleshooting and Considerations

-

Low Yield: If the reaction is sluggish or gives a low yield, consider gentle heating (40-60 °C).[1] The addition of a co-oxidant like di-tert-butyl peroxide may also be beneficial.[12]

-

Side Reactions: The primary side reaction is often the homocoupling of the boronic acid. Optimizing the stoichiometry of the reagents and the reaction time can help to minimize this.

-

Substrate Scope: While the Chan-Lam coupling is generally robust, some substrates may be challenging. For example, sterically hindered amines or electron-deficient boronic acids may require more forcing conditions or the use of specific ligands to achieve good conversion.[8] Benzo[b]furan-2-boronic acid has been reported to be incompatible under certain conditions.[8]

-

Catalyst Deactivation: In some cases, the copper catalyst may deactivate over time. Using a slightly higher catalyst loading or the addition of a ligand can sometimes mitigate this issue.

Conclusion

The Chan-Lam coupling of furan boronic acids represents a highly valuable and practical tool for the synthesis of N- and O-arylated furan derivatives. Its operational simplicity, mild reaction conditions, and broad substrate scope make it an attractive methodology for researchers in both academic and industrial settings. By understanding the underlying mechanism and key reaction parameters, scientists can effectively leverage this powerful reaction to accelerate the discovery and development of new chemical entities.

References

-

Chan-Lam Coupling. Organic Chemistry Portal. [Link]

-

Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae. PMC. [Link]

-